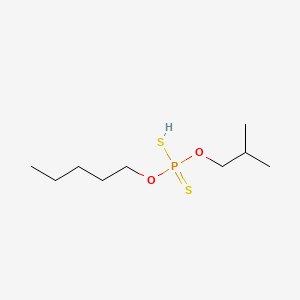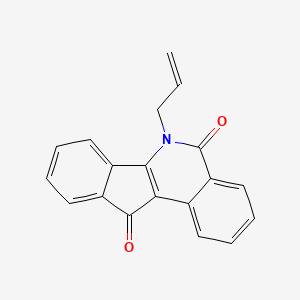
Tricyclamol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclamol, ®- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound can be administered orally or via subcutaneous injection. Tricyclamol, ®- has been used in various medical applications due to its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Vorbereitungsmethoden
The synthesis of Tricyclamol, ®- involves the formation of a pyrrolidinium ring with a specific stereochemistry. The synthetic route typically includes the following steps:
Formation of the pyrrolidinium ring: This involves the reaction of a suitable amine with a cyclohexyl and phenyl-substituted propyl group.
Introduction of the quaternary ammonium group: This step involves the methylation of the nitrogen atom in the pyrrolidinium ring to form the quaternary ammonium compound.
Industrial production methods for Tricyclamol, ®- are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Tricyclamol, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include various substituted pyrrolidinium compounds .
Wissenschaftliche Forschungsanwendungen
Tricyclamol, ®- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: The compound is used to study the effects of spasmolytic agents on smooth muscle tissues.
Medicine: Tricyclamol, ®- has been investigated for its potential use in treating conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Wirkmechanismus
The mechanism of action of Tricyclamol, ®- involves its interaction with acetylcholine receptors. By inhibiting the spasmogenic effects of acetylcholine and other similar compounds, Tricyclamol, ®- reduces the motility of smooth muscles. This action is particularly useful in controlling pain associated with peptic ulceration and other gastrointestinal disorders .
Vergleich Mit ähnlichen Verbindungen
Tricyclamol, ®- can be compared with other quaternary ammonium compounds such as atropine and hyoscyamine. While atropine and hyoscyamine also exhibit spasmolytic properties, Tricyclamol, ®- is unique in its higher potency and specific stereochemistry. Similar compounds include:
Atropine: A well-known anticholinergic agent used to treat bradycardia and as a pre-anesthetic.
Hyoscyamine: Another anticholinergic agent used to treat various gastrointestinal disorders.
Scopolamine: Used to prevent motion sickness and postoperative nausea
Eigenschaften
CAS-Nummer |
769057-10-5 |
|---|---|
Molekularformel |
C20H32NO+ |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1R)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m0/s1 |
InChI-Schlüssel |
FRBBPWXCRBHYJQ-FQEVSTJZSA-N |
Isomerische SMILES |
C[N+]1(CCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)




